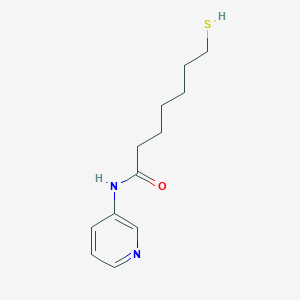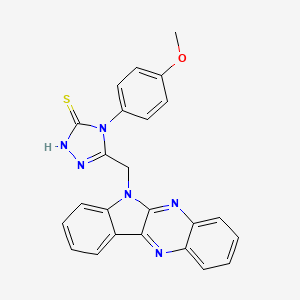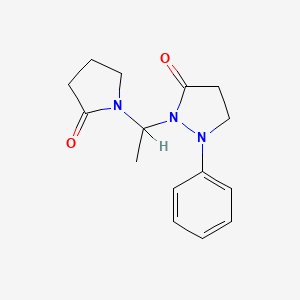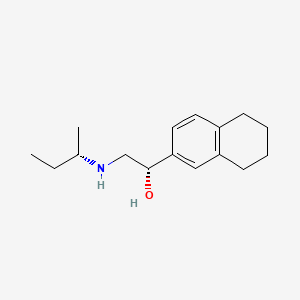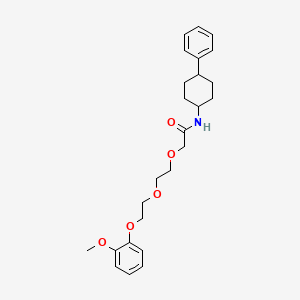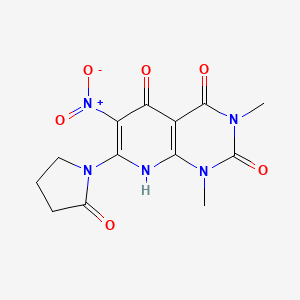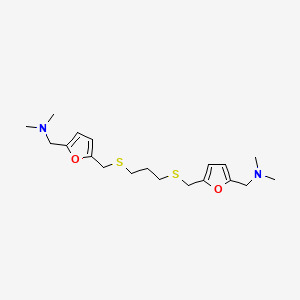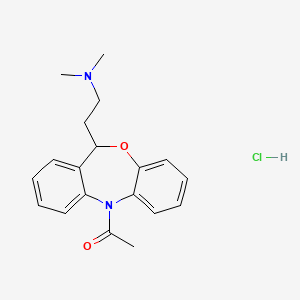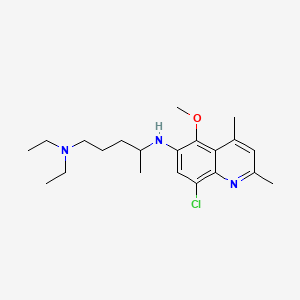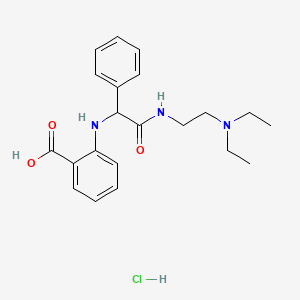
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate is a complex organic compound with the molecular formula C₃₉H₂₅N₅O₅. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions. This compound is primarily used in the production of polyurethanes, which are widely utilized in the manufacturing of foams, coatings, adhesives, and sealants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate typically involves the reaction of an aromatic amine with phosgene. The process can be summarized in the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through standard organic synthesis methods.
Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the corresponding isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, typically requiring a catalyst to enhance the reaction rate.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
科学的研究の応用
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate has several scientific research applications, including:
Polyurethane Synthesis: Used as a key monomer in the production of polyurethanes, which are utilized in foams, coatings, adhesives, and sealants.
Biomedical Applications: Polyurethanes derived from this compound are used in medical implants and devices due to their biocompatibility and mechanical properties.
Material Science: Employed in the development of advanced materials with specific properties such as self-healing and shape memory.
作用機序
The mechanism of action of 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of urethane, urea, and carbamic acid linkages. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Another widely used isocyanate in polyurethane production.
2,4-Toluene diisocyanate: Commonly used in the production of flexible polyurethane foams.
Hexamethylene diisocyanate: Used in the production of aliphatic polyurethanes for coatings and adhesives.
Uniqueness
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate is unique due to its complex structure, which provides multiple reactive sites for polymerization and cross-linking reactions. This results in polyurethanes with enhanced mechanical properties and stability compared to those derived from simpler isocyanates .
特性
CAS番号 |
85423-11-6 |
|---|---|
分子式 |
C39H25N5O5 |
分子量 |
643.6 g/mol |
IUPAC名 |
2-isocyanato-1,3-bis[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C39H25N5O5/c45-22-40-35-16-3-1-8-27(35)18-29-10-5-12-31(37(29)42-24-47)20-33-14-7-15-34(39(33)44-26-49)21-32-13-6-11-30(38(32)43-25-48)19-28-9-2-4-17-36(28)41-23-46/h1-17H,18-21H2 |
InChIキー |
AHXPEHBCIOCGOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4N=C=O)CC5=CC=CC=C5N=C=O)N=C=O)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


